4-decanoyloxybenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-decanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMHHQFADWIZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394134 | |

| Record name | 4-decanoyloxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86960-46-5 | |

| Record name | 4-[(1-Oxodecyl)oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86960-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-((1-oxodecyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086960465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-[(1-oxodecyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-decanoyloxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(decanoyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-decanoyloxybenzoic acid chemical structure and properties

An In-Depth Technical Guide to 4-Decanoyloxybenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in materials science and specialty chemical synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, synthesis, and key applications, grounding all claims in authoritative data.

Molecular Identity and Structural Elucidation

This compound (CAS No. 86960-46-5) is a derivative of benzoic acid characterized by an ester linkage at the para (4-) position between the benzoic acid core and a ten-carbon acyl chain (decanoyl group).[1][2] This bifunctional nature, possessing both a hydrophilic carboxylic acid head and a long, lipophilic alkyl tail, is central to its material properties and applications.

The fundamental structure consists of a rigid aromatic ring, which provides a stable scaffold, and a flexible aliphatic chain. This combination is a classic design motif for molecules intended for self-assembly, particularly in the formation of liquid crystals.

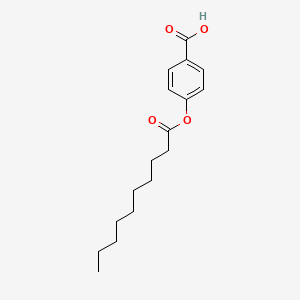

Structural Diagram

The chemical structure highlights its amphiphilic character, with a polar carboxylic acid group and a nonpolar decanoyl chain.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are dictated by its molecular structure, influencing its behavior in various systems. Quantitative data is summarized below for clarity.

| Property | Value | Source |

| CAS Number | 86960-46-5 | [1][2][3] |

| Molecular Formula | C₁₇H₂₄O₄ | [1][2][4] |

| Molecular Weight | 292.37 g/mol | [1][2][3] |

| Boiling Point | 430°C (at 101,325 Pa) | [1][5] |

| Density | 1.14 g/cm³ (at 20°C) | [1][4][5] |

| Water Solubility | 1.1 mg/L (at 20°C) | [1][5] |

| Vapor Pressure | 0.001 Pa (at 25°C) | [1][5] |

| LogP | 4 (at 20°C) | [5] |

Spectroscopic Profile (Expected)

While a comprehensive public database of spectra for this specific compound is sparse, its structure allows for the confident prediction of its spectroscopic signatures, which are essential for confirming its identity post-synthesis.[6][7]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzoic acid ring (typically in the 7.0-8.2 ppm range), a triplet for the terminal methyl group of the decanoyl chain (~0.9 ppm), and a series of multiplets for the methylene (-(CH₂)₈-) protons. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (>10 ppm).[8]

-

¹³C NMR: The spectrum should reveal signals for the carboxyl carbon (~170 ppm), the ester carbonyl carbon (~165 ppm), multiple distinct aromatic carbons (120-155 ppm), and a series of aliphatic carbons for the decanoyl chain (14-40 ppm).[8]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), another sharp C=O stretch from the ester (~1750 cm⁻¹), and C-O stretching bands (~1100-1300 cm⁻¹).[7]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 292.37. Common fragmentation patterns would involve the loss of the decanoyl chain or the carboxylic acid group.[7]

Synthesis Protocol: Esterification of 4-Hydroxybenzoic Acid

A reliable method for synthesizing this compound is the esterification of 4-hydroxybenzoic acid with n-decanoyl chloride.[1] This approach is favored for its high reactivity and yield. The protocol described below is a self-validating system, where successful synthesis is confirmed by the spectroscopic characterization outlined previously.

Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 4-hydroxybenzoic acid in an anhydrous solvent like Tetrahydrofuran (THF) or pyridine. The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive n-decanoyl chloride.

-

Reaction Initiation: Cool the flask to 0°C in an ice bath. If not using pyridine as the solvent, add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, to act as an acid scavenger.

-

Acyl Chloride Addition: Add n-decanoyl chloride dropwise to the stirred solution over 30-60 minutes. Maintaining a low temperature is essential to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours) until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Workup and Isolation: Quench the reaction by slowly adding water. Acidify the mixture with dilute hydrochloric acid (e.g., 1M HCl) to protonate the carboxylic acid and any remaining base. This step facilitates the precipitation of the product or its extraction into an organic solvent.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate), to yield the pure this compound.

-

Validation: Confirm the purity and identity of the final product using the spectroscopic methods (NMR, IR, MS) detailed in Section 2.

Industrial and Research Applications

The unique amphiphilic structure of this compound makes it a valuable compound in several advanced applications.

-

Liquid Crystals: This is a primary application area. The molecule's rod-like shape, arising from the rigid benzoic acid core and the flexible alkyl tail, allows it to form mesophases—states of matter between crystalline solid and isotropic liquid.[1][9] These properties are exploited in the formulation of liquid crystal polymers (LCPs), which offer high thermal stability and mechanical strength for use in electronics and specialty displays.[4]

-

Cosmetics and Pharmaceuticals: The molecule serves as an intermediate in the synthesis of specialty esters. Its amphiphilic nature can enhance skin penetration and provide emulsifying properties in cosmetic formulations.[4] In drug development, the carboxylic acid group is a common pharmacophore, but its properties can sometimes limit bioavailability.[10] Ester derivatives like this can be explored as pro-drugs or as building blocks in more complex active pharmaceutical ingredients (APIs).[11][12]

-

UV Absorbers: It is also used as a precursor in the production of compounds that absorb UV radiation, which can be incorporated into sunscreens and protective coatings for materials.[4]

Safety and Handling

Specific, comprehensive toxicity data for this compound is not widely available.[1] However, based on the known properties of similar benzoic acid derivatives, standard laboratory precautions should be observed.[13][14][15] It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

LookChem. Cas 86960-46-5, 4-Decanoyloxy benzoic acid. [Link]

-

PubChem. 4-(Decyloxy)benzoic acid. [Link]

-

Cheméo. Chemical Properties of 4-(Decyloxy)benzoic acid (CAS 5519-23-3). [Link]

-

MySkinRecipes. 4-(Decanoyloxy)benzoic acid. [Link]

-

National Institutes of Health. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. [Link]

-

PubChem. 4-Decanoylamino-benzoic acid. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-n-Decyloxybenzoic acid. [Link]

-

National Institutes of Health. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]

-

TÜBİTAK Academic Journals. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-n-Dodecyloxybenzoic acid. [Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]

-

ScienceDirect. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

National Institutes of Health. Chenodeoxycholic Acid Pharmacology in Biotechnology and Transplantable Pharmaceutical Applications for Tissue Delivery: An Acute Preclinical Study. [Link]

-

MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]

-

PubMed. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. [Link]

Sources

- 1. Cas 86960-46-5,4-Decanoyloxy benzoic acid | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. 86960-46-5|4-(Decanoyloxy)benzoic acid|BLD Pharm [bldpharm.com]

- 4. 4-(Decanoyloxy)benzoic acid [myskinrecipes.com]

- 5. This compound | 86960-46-5 [chemicalbook.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chenodeoxycholic Acid Pharmacology in Biotechnology and Transplantable Pharmaceutical Applications for Tissue Delivery: An Acute Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Thermal Behavior of 4-Decanoyloxybenzoic Acid

Abstract

This technical guide provides a comprehensive examination of the thermal behavior of 4-decanoyloxybenzoic acid, a calamitic (rod-shaped) thermotropic liquid crystal. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical methodologies for characterizing its liquid crystalline phases. We will explore the molecular structure that dictates its mesomorphic properties and provide detailed, field-proven protocols for differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD) analysis. This guide emphasizes the causal relationships between experimental choices and outcomes, ensuring a self-validating system of protocols for robust and reproducible characterization.

Introduction: The Molecular Architecture and Mesogenic Potential of this compound

This compound belongs to the homologous series of 4-n-alkanoyloxybenzoic acids, which are classic examples of thermotropic liquid crystals. The defining characteristic of these molecules is their ability to form hydrogen-bonded dimers, which significantly influences their mesomorphic behavior. The molecular architecture, featuring a rigid aromatic core and a flexible aliphatic tail, is pivotal in the formation of ordered, yet fluid, liquid crystalline phases upon thermal stimulation.

The elongated shape of the this compound dimer, formed through hydrogen bonding between the carboxylic acid moieties, enhances the anisotropy of the molecule, a prerequisite for liquid crystallinity. The decanoyloxy tail contributes to the molecular polarizability and provides the necessary flexibility for the system to adopt the layered arrangements characteristic of smectic phases. As a member of a well-studied homologous series, the thermal behavior of this compound can be contextualized within the broader trends observed for 4-n-alkanoyloxybenzoic acids, where the chain length of the alkanoyloxy group dictates the type and stability of the mesophases observed. For the n=10 member, a smectic C (SmC) phase is the expected liquid crystalline phase.

Conclusion and Future Directions

This guide has outlined the fundamental principles and detailed experimental protocols for the comprehensive characterization of the thermal behavior of this compound. The interplay of its molecular structure, particularly the formation of hydrogen-bonded dimers, gives rise to its liquid crystalline properties, with an expected smectic C phase. The synergistic use of DSC, POM, and XRD provides a robust framework for elucidating its thermodynamic properties, identifying its mesophases, and determining its molecular organization.

While this guide provides a strong predictive framework based on homologous series data, future work should focus on the precise experimental determination of the transition temperatures and enthalpies for this compound. Such data would provide a more complete and authoritative understanding of this material. Further investigations could also explore the influence of blending with other liquid crystals or the incorporation of nanoparticles on its thermal and electro-optical properties, opening avenues for its application in advanced materials and drug delivery systems.

References

-

First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health. [Link]

-

DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1,... ResearchGate. [Link]

-

Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. National Institutes of Health. [Link]

-

Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC. arXiv.org. [Link]

-

Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers. [Link]

-

First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Semantic Scholar. [Link]

An In-depth Technical Guide to the Mesomorphic Properties of 4-Decanoyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of liquid crystals continues to be a frontier in materials science, with profound implications for everything from high-resolution displays to advanced drug delivery systems. Within the vast landscape of mesogenic compounds, the 4-n-alkanoyloxybenzoic acid series stands out for its predictable yet tunable self-assembly into highly ordered smectic phases. This guide focuses on a specific yet representative member of this family: 4-decanoyloxybenzoic acid. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive understanding of the principles governing its mesomorphic behavior, the experimental methodologies to probe it, and the causal links between its molecular structure and its macroscopic properties. This document is designed to be a practical and insightful resource for both seasoned researchers and those new to the field of liquid crystals.

The Molecular Architecture: A Foundation for Mesomorphism

This compound, like its homologs, possesses a molecular structure that is inherently conducive to the formation of liquid crystalline phases. Its architecture can be deconstructed into three key components: a rigid aromatic core, a flexible aliphatic tail, and a terminal carboxylic acid group.

-

The Rigid Core: The benzoic acid moiety provides the necessary rigidity and linearity, a hallmark of calamitic (rod-like) liquid crystals.

-

The Flexible Tail: The decanoyloxy chain (a ten-carbon chain attached via an ester linkage) introduces flexibility. The length of this alkyl chain is a critical determinant of the thermal stability and the type of mesophase exhibited.

-

The Hydrogen-Bonding Head: The terminal carboxylic acid group is the linchpin of the supramolecular assembly. Through intermolecular hydrogen bonding, two molecules of this compound form a stable, non-covalent dimer. This dimerization effectively elongates the molecular unit, significantly enhancing the aspect ratio and promoting the layered arrangement characteristic of smectic phases.

This propensity for dimerization is a defining feature of the 4-n-alkanoyloxybenzoic acid series and is the primary driver for their liquid crystalline behavior.

Mesomorphic Behavior: The Smectic C Phase

The homologous series of 4-n-alkanoyloxybenzoic acids are known to exclusively exhibit smectic mesophases.[1] Specifically, for this compound, the observed mesophase is a Smectic C (SmC) phase. In a Smectic C phase, the constituent molecules are arranged in layers, with the long axes of the molecules tilted at an angle to the layer normal.

Phase Transitions and Thermodynamic Data

The transition from the crystalline solid to the Smectic C phase and subsequently to the isotropic liquid phase is a thermodynamically controlled process characterized by distinct transition temperatures and enthalpy changes. While direct experimental data for the decanoyloxy derivative is not explicitly tabulated in readily available literature, analysis of the homologous series provides a robust estimation. A study on the 3- and 4-n-alkanoyloxybenzoic acids demonstrated a clear trend of increasing smectic phase stability with increasing alkyl chain length.[1]

Based on the graphical representation of phase transition temperatures for the 4-n-alkanoyloxybenzoic acid series, the following values for this compound (n=10) can be estimated:

| Transition | Estimated Temperature (°C) |

| Crystal to Smectic C (Cr-SmC) | ~ 95-100 °C |

| Smectic C to Isotropic (SmC-I) | ~ 105-110 °C |

The enthalpy of these transitions, which represents the energy required to induce the phase change, also generally increases with chain length, reflecting the stronger intermolecular interactions in the more ordered phases of the higher homologs.

Experimental Characterization of Mesomorphism

A multi-technique approach is essential for the unambiguous characterization of the mesomorphic properties of this compound. The primary techniques employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is the primary method for determining phase transition temperatures and their associated enthalpy changes.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heat the sample from room temperature to a temperature above the isotropic clearing point (e.g., 130 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample back to room temperature at the same controlled rate.

-

Perform a second heating scan under the same conditions to obtain data on a sample with a consistent thermal history.

-

-

Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak onset or peak maximum is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

The following diagram illustrates the expected workflow for DSC analysis:

X-ray Diffraction (XRD)

XRD provides detailed structural information about the arrangement of molecules in the different phases. In the context of this compound, XRD is used to confirm the layered structure of the smectic phase and to determine the layer spacing.

-

Small-angle region: A sharp, intense reflection corresponding to the smectic layer spacing (d). For a tilted SmC phase, this layer spacing will be less than the fully extended molecular length of the dimer due to the molecular tilt.

-

Wide-angle region: A diffuse halo, indicative of the liquid-like disorder within the smectic layers.

Structure-Property Relationships and Causality

The mesomorphic properties of the 4-n-alkanoyloxybenzoic acid series are a direct consequence of their molecular structure. The systematic variation of the alkyl chain length (n) allows for the fine-tuning of these properties.

-

Effect of Chain Length: As the length of the decanoyloxy chain increases, the van der Waals interactions between the molecules become stronger. This leads to an increase in the thermal stability of the smectic phase, as reflected in the higher Smectic C to Isotropic transition temperatures for longer-chain homologs. [1]* Hydrogen Bonding and Dimerization: The formation of the hydrogen-bonded dimer is the crucial factor that promotes the formation of the smectic phase. This supramolecular assembly effectively creates a larger, more rigid mesogenic unit, which favors the layered packing arrangement. Without this dimerization, it is unlikely that these molecules would exhibit liquid crystalline behavior.

Conclusion

This compound serves as an exemplary model for understanding the fundamental principles of calamitic liquid crystals. Its mesomorphic behavior is dictated by a delicate interplay of molecular rigidity, flexibility, and the powerful directional influence of hydrogen bonding. The formation of a stable Smectic C phase is a direct consequence of its ability to self-assemble into elongated dimers. A comprehensive characterization of its properties, employing the synergistic techniques of DSC, POM, and XRD, provides a complete picture of its thermal and structural behavior. The insights gained from studying this and related compounds are invaluable for the rational design of new liquid crystalline materials with tailored properties for a wide range of technological and biomedical applications.

References

-

El-Atawy, M. A., Khan, M. T., Popoola, S. A., Khushaim, M. S., Jaremko, M., Emwas, A.-H., Alamro, F. S., & Ahmed, H. A. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 12(1), 20383. [Link]

-

El-Atawy, M. A., Khan, M. T., Popoola, S. A., Khushaim, M. S., Jaremko, M., Emwas, A.-H., Alamro, F. S., & Ahmed, H. A. (2022). First Mesomorphic and DFT Characterizations for supramolecular assemblies of 3 (or 4)-n-alkanoyloxy benzoic acids and their optical applications. Research Square. [Link]

Sources

An In-depth Technical Guide to 4-Decanoyloxybenzoic Acid: Discovery, Synthesis, and Applications

A Foreword for the Modern Researcher: In the vast landscape of organic chemistry, certain molecules, while not always in the limelight, form the bedrock of significant technological advancements. 4-Decanoyloxybenzoic acid is one such compound. From its foundational role in the development of liquid crystal displays to its subtle yet crucial presence in cosmetic formulations, this long-chain ester of 4-hydroxybenzoic acid presents a fascinating case study in the structure-property relationships that drive material science and pharmaceutical development. This guide aims to provide a comprehensive technical overview of this compound, from its historical context to its synthesis, characterization, and diverse applications, tailored for researchers, scientists, and drug development professionals.

The Historical Context: A Legacy of Liquid Crystals

While a definitive, singular "discovery" of this compound in the historical record is not prominently documented, its emergence is intrinsically linked to the broader exploration of liquid crystals. The study of these fascinating materials, which exhibit properties of both liquids and solids, began in the late 19th century. The synthesis and investigation of various long-chain organic molecules, particularly those with a rigid core and flexible tails, were central to this research.

The general class of p-n-alkanoyloxybenzoic acids, to which this compound belongs, was a key area of investigation for their liquid crystalline properties. Early research into homologous series of these compounds aimed to understand how the length of the alkyl chain influences the temperature range and type of mesophases (the liquid crystalline states). It is highly probable that this compound was first synthesized and studied within this context of systematic investigations into liquid crystal behavior.

Physicochemical Properties: A Tale of Two Moieties

The unique properties of this compound arise from its amphiphilic nature, possessing both a polar, hydrophilic head (the carboxylic acid group) and a long, nonpolar, lipophilic tail (the decanoyl chain). This dual character dictates its solubility, melting point, and, most importantly, its self-assembling behavior.

| Property | Value | Source |

| CAS Number | 86960-46-5 | [1] |

| Molecular Formula | C₁₇H₂₄O₄ | [1] |

| Molecular Weight | 292.37 g/mol | [1] |

| Appearance | White crystalline solid | Inferred from related compounds |

| Melting Point | Not consistently reported, varies with purity | |

| Solubility | Soluble in many organic solvents, sparingly soluble in water | Inferred from structure |

Synthesis and Characterization: From Benchtop to Application

The synthesis of this compound is a classic example of esterification. The most common and straightforward method involves the reaction of 4-hydroxybenzoic acid with decanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Workflow

The synthesis can be conceptually broken down into the following key stages:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This is an illustrative protocol based on standard organic synthesis techniques for similar compounds. Researchers should always consult peer-reviewed literature and perform appropriate safety assessments before conducting any experiment.

Materials:

-

4-Hydroxybenzoic acid

-

Decanoyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Hydrochloric acid (dilute aqueous solution)

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxybenzoic acid in anhydrous dichloromethane.

-

Addition of Base: Add an equimolar amount of pyridine to the solution and stir.

-

Addition of Acyl Chloride: Slowly add decanoyl chloride dropwise to the stirring solution at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons (typically in the 7-8 ppm region), the methylene protons of the decanoyl chain, and the terminal methyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR will show distinct signals for the carbonyl carbons (ester and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the decanoyl chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the C=O stretching of the ester and carboxylic acid groups, as well as C-O stretching and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound by identifying the molecular ion peak.

Key Applications: Beyond the Liquid Crystal Display

While its role as a liquid crystal monomer is a primary application, the unique properties of this compound have led to its use in other fields.

Liquid Crystals

As a component of liquid crystal mixtures, this compound contributes to the thermal stability and mechanical strength of the resulting materials.[2] The long alkyl chain influences the intermolecular interactions, which are crucial for the formation and stability of the desired mesophases.

Cosmetics and Personal Care

The amphiphilic nature of this compound makes it a valuable ingredient in cosmetic and pharmaceutical formulations.[3] Its structure allows for good skin penetration and emulsifying properties. It can be employed in the synthesis of specialty esters used in sunscreens and other protective coatings.

Potential in Drug Delivery

While direct applications of this compound in drug delivery are not extensively documented, its structural motifs are of interest to the field. The parent molecule, 4-hydroxybenzoic acid, and its derivatives have been explored for various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[4][5] The lipophilic decanoyl chain of this compound could potentially be utilized to enhance the delivery of therapeutic agents through biological membranes. This is an area ripe for further investigation, where the molecule could serve as a prodrug moiety or a component of a lipid-based drug delivery system.

Future Directions and Conclusion

This compound stands as a testament to the enduring importance of fundamental organic molecules. While its history is intertwined with the development of liquid crystal technology, its future may lie in new and exciting applications, particularly in the realms of cosmetics and targeted drug delivery. The ability to readily synthesize and modify this molecule, coupled with its interesting physicochemical properties, ensures its continued relevance in both academic and industrial research. Further exploration into its biological activities and formulation into advanced delivery systems could unlock new therapeutic and cosmetic benefits.

References

A comprehensive list of references is available for further reading and verification.

Sources

A Technical Guide to Unlocking the Research Potential of 4-Decanoyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of potential research avenues for 4-decanoyloxybenzoic acid, a molecule at the intersection of materials science and pharmacology. As a Senior Application Scientist, the following sections synthesize known principles with forward-looking applications, offering a roadmap for innovative research and development.

Introduction: The Molecular Versatility of this compound

This compound is an amphiphilic molecule characterized by a rigid benzoic acid head and a flexible decanoyl tail. This structure suggests a predisposition for self-assembly and anisotropic behavior, making it a prime candidate for the development of novel materials and therapeutic systems. Its primary known applications are as a liquid crystal monomer and in the synthesis of specialty esters for cosmetics and pharmaceuticals, leveraging its thermal stability and skin penetration properties.[1][2] This guide will explore untapped research areas stemming from these fundamental characteristics.

Physicochemical Properties and Synthesis

Understanding the foundational properties of this compound is critical for designing meaningful experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₄ | [3] |

| Molecular Weight | 292.37 g/mol | [1][3] |

| Boiling Point | 430°C at 101,325 Pa | [3] |

| Density | 1.14 g/cm³ at 20°C | [3] |

| Water Solubility | 1.1 mg/L at 20°C | [3] |

Synthesis Protocol: Esterification of 4-Hydroxybenzoic Acid

A common method for synthesizing this compound is through the esterification of 4-hydroxybenzoic acid with decanoyl chloride. This process is a foundational technique for creating similar benzoic acid esters.[4][5][6]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 molar equivalent) in a suitable solvent such as dichloromethane. Add triethylamine (2 molar equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Addition of Acyl Chloride: Slowly add decanoyl chloride (1 molar equivalent) to the solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction with a dilute HCl solution and extract the organic layer with diethyl ether.

-

Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Potential Research Area 1: Thermotropic Liquid Crystals for Advanced Materials

The molecular structure of this compound is analogous to other p-n-alkyloxybenzoic acids, which are known to exhibit thermotropic liquid crystalline behavior.[7][8] This opens up avenues for its application in advanced materials.

Scientific Rationale:

Thermotropic liquid crystals, which change phase with temperature, are integral to technologies like displays and sensors.[9] The interplay between the rigid benzoic acid core and the flexible decanoyl chain in this compound can lead to the formation of nematic or smectic mesophases upon heating.[10][11]

Proposed Research Questions:

-

What are the transition temperatures and thermodynamic properties of the liquid crystalline phases of this compound?

-

How does the introduction of functional groups to the benzoic acid ring or modification of the alkyl chain length affect the mesophase behavior?

-

Can this compound be used to create stable liquid crystal composites with nanoparticles, and how does this affect its material properties?[12]

Experimental Workflow: Characterization of Thermotropic Properties

Caption: Workflow for developing and testing drug delivery systems.

Potential Research Area 3: Bioactive Molecule and Precursor for Dermatological and Therapeutic Applications

Esters of hydroxybenzoic acids are known to possess a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. [13][14][15]The structural similarity of this compound to these compounds, as well as to fatty acid esters of hydroxy fatty acids (FAHFAs) which have anti-inflammatory and anti-diabetic effects, suggests its potential as a bioactive agent. [16]

Scientific Rationale:

The ester linkage in this compound can be hydrolyzed in vivo by esterases present in the skin and other tissues, releasing 4-hydroxybenzoic acid and decanoic acid. [17]4-hydroxybenzoic acid is a known metabolite of parabens and has demonstrated estrogenic activity. [17]Both parent molecule and its hydrolysis products could exert biological effects.

Proposed Research Questions:

-

What are the antimicrobial and antioxidant activities of this compound and its hydrolysis products?

-

Does this compound exhibit anti-inflammatory properties, for instance, by modulating inflammatory signaling pathways?

-

What is the skin penetration profile of this compound, and could it be a prodrug for the targeted delivery of 4-hydroxybenzoic acid or decanoic acid?

Signaling Pathway: Potential Anti-inflammatory Mechanism

Caption: Hypothesized anti-inflammatory action via hydrolysis and modulation of inflammatory pathways.

Conclusion

This compound is a molecule with significant, yet largely unexplored, research potential. Its inherent properties as a liquid crystal precursor and its structural resemblance to bioactive esters position it as a versatile platform for innovation in materials science, drug delivery, and pharmacology. The research avenues proposed in this guide offer a starting point for unlocking the full scientific and commercial value of this promising compound.

References

-

Lipid-based Liquid Crystalline Phases for Biocompatible and Versatile Drug Delivery. (2023). Pharmaceutics, 15(7), 1867. [Link]

-

Lyotropic Liquid Crystals Prepared with Biocompatible Ionic Liquids for Improving Transdermal Permeation. (2025). MEMBRANE, 50(5), 229-236. [Link]

-

Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. (2023). Journal of Controlled Release, 365, 735-753. [Link]

-

Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems. (2025). Frontiers in Drug Delivery. [Link]

-

Lyotropic Liquid Crystals: A Biocompatible and Safe Material for Local Cardiac Application. (2022). Pharmaceutics, 14(2), 453. [Link]

-

4-(Decanoyloxy)benzoic acid. MySkinRecipes. [Link]

-

Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. (2025). ResearchGate. [Link]

-

4-(Decanoyloxy)benzoic acid. MySkinRecipes. [Link]

-

Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (2012). International Journal of Molecular Sciences, 13(9), 11654-11666. [Link]

-

Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). International Journal of Molecular Sciences, 24(21), 15777. [Link]

-

Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxylic acid chlorides. (2007). Bulletin of Materials Science, 30(4), 345-351. [Link]

-

Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. (2020). Turkish Journal of Chemistry, 44(2), 481-495. [Link]

-

Thermotropic liquid crystalline 4-(Nonyloxy) benzoic acid: Phase transition temperatures, thermodynamic characterization, and separation of structural isomers. (2018). ResearchGate. [Link]

-

First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (2023). Journal of Molecular Liquids, 383, 122115. [Link]

-

Synthesis of mesogen-nanoparticle composites by doping 4-decyloxybenzoic acid with substrate-functionalized ZnO nanoparticle. (2019). Communications in Science and Technology, 4(2), 113-120. [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences and Research, 4(10), 3733-3739. [Link]

-

4-Decanoyloxy benzoic acid. LookChem. [Link]

-

Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines. (2025). ResearchGate. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021). Turkish Journal of Chemistry, 45(2), 481-493. [Link]

-

HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. (2022). Processes of Petrochemistry and Oil Refining, 23(1), 116-133. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021). TÜBİTAK Academic Journals. [Link]

-

Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. (2024). Obesity Reviews, 25(6), e13735. [Link]

Sources

- 1. 4-(Decanoyloxy)benzoic acid [myskinrecipes.com]

- 2. 4-(Decanoyloxy)benzoic acid [myskinrecipes.com]

- 3. Cas 86960-46-5,4-Decanoyloxy benzoic acid | lookchem [lookchem.com]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cst.kipmi.or.id [cst.kipmi.or.id]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Processes of Petrochemistry and Oil Refining [ppor.az]

- 16. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Experimental Protocol: Synthesis of 4-Decanoyloxybenzoic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-decanoyloxybenzoic acid, a molecule of interest in the formulation of liquid crystal polymers and as an intermediate for specialty esters in cosmetics and pharmaceuticals.[1][2] The protocol details a robust and efficient method for the esterification of 4-hydroxybenzoic acid with decanoyl chloride. Emphasis is placed on the rationale behind procedural steps, ensuring both reproducibility and a thorough understanding of the reaction dynamics. This guide includes a detailed experimental protocol, safety precautions, a self-validating system for result verification, and a summary of all critical parameters.

Introduction and Scientific Background

This compound is a long-chain ester derivative of 4-hydroxybenzoic acid. Its amphiphilic nature, combining a hydrophilic benzoic acid head with a lipophilic decanoyl tail, makes it a valuable component in various material science and biomedical applications. It is primarily used as a monomer in the synthesis of liquid crystal polymers, where it enhances thermal stability and mechanical properties.[1][2] Additionally, its structure allows for good skin penetration, making it a useful intermediate in the development of cosmetics and pharmaceuticals.[1]

The synthesis described herein follows a classic Schotten-Baumann-type reaction, specifically an O-acylation. This method involves the reaction of a phenol (4-hydroxybenzoic acid) with an acyl chloride (decanoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] This approach is widely favored for its high efficiency and the relatively mild conditions required.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The phenolic hydroxyl group of 4-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of decanoyl chloride. A base, typically pyridine or triethylamine, is crucial as it serves to deprotonate the phenol, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.[3][4] The formation of a non-nucleophilic ammonium salt with the base prevents side reactions and drives the equilibrium towards the product.[3]

Experimental Protocol: Step-by-Step Synthesis

This protocol outlines the synthesis of this compound from 4-hydroxybenzoic acid and decanoyl chloride.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 5.00 g | 36.2 | Reagent grade, ≥99% |

| Decanoyl Chloride | C₁₀H₁₉ClO | 190.70 | 7.27 g (7.9 mL) | 38.1 | Reagent grade, ≥98% |

| Anhydrous Pyridine | C₅H₅N | 79.10 | 15 mL | - | Dried over KOH or CaH₂ |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous, reagent grade |

| Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | - | 2 M aqueous solution |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Aqueous solution |

| Brine | NaCl | 58.44 | ~50 mL | - | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | For drying |

| Ethanol | C₂H₅OH | 46.07 | ~50-100 mL | - | For recrystallization |

Equipment

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5.00 g (36.2 mmol) of 4-hydroxybenzoic acid in 15 mL of anhydrous pyridine and 50 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0°C.

-

Addition of Decanoyl Chloride: Dissolve 7.9 mL (38.1 mmol, 1.05 equivalents) of decanoyl chloride in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the decanoyl chloride solution dropwise to the stirred reaction mixture over approximately 30 minutes. Maintain the temperature at 0°C during the addition. A precipitate (pyridinium hydrochloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours (overnight). The progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer with 2 M HCl (2 x 25 mL) to remove excess pyridine.

-

Next, wash with a saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted 4-hydroxybenzoic acid.

-

Finally, wash with brine (1 x 25 mL) to remove residual water-soluble components.

-

-

Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization from hot ethanol.[5] Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold ethanol.[6] Dry the crystals under vacuum to obtain pure this compound as a white solid. The expected yield is typically in the range of 75-86%.[5]

Safety and Handling Precautions

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory throughout this procedure.[3] All operations should be performed in a well-ventilated fume hood.

-

Decanoyl Chloride: This reagent is corrosive, moisture-sensitive, and can cause severe skin burns and eye damage.[3][7] It reacts with water to produce HCl gas.[4] Handle with extreme care, avoiding inhalation of vapors and direct contact with skin and eyes.[7][8][9][10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

-

Pyridine: Pyridine is a flammable liquid with a harmful vapor. It is a skin and eye irritant. Ensure it is handled in a fume hood away from ignition sources.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhaling fumes and ensure proper ventilation.

-

Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

Trustworthiness: A Self-Validating System

To ensure the integrity and success of the synthesis, the following checkpoints and validation steps should be implemented:

-

Reagent Quality: Use anhydrous solvents and fresh, high-purity reagents. Decanoyl chloride is particularly susceptible to hydrolysis; use from a newly opened bottle or a properly stored container is recommended.

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the 4-hydroxybenzoic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Product Characterization: The identity and purity of the final product should be confirmed through analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): This will confirm the molecular structure. In the ¹H NMR spectrum, characteristic signals for the aromatic protons and the aliphatic protons of the decanoyl chain should be observed.[5]

-

FT-IR Spectroscopy: Look for the appearance of the ester carbonyl stretch (typically ~1760 cm⁻¹) and the disappearance of the broad phenolic -OH stretch from the starting material.

-

-

Yield Calculation: An isolated yield within the expected range (75-86%) is a good indicator of a successful reaction and efficient purification.[5] A significantly lower yield may indicate incomplete reaction, hydrolysis of the acyl chloride, or losses during workup and purification.

By systematically following these validation steps, researchers can be confident in the identity, purity, and yield of the synthesized this compound, ensuring the reliability of their results.

References

-

MySkinRecipes. 4-(Decanoyloxy)benzoic acid. [Link]

-

MySkinRecipes. 4-(Decanoyloxy)benzoic acid. [Link]

-

Loba Chemie. DECANOYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

National Institutes of Health. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. [Link]

-

National Institutes of Health. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]

-

ResearchGate. Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. [Link]

-

Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

-

PrepChem.com. Synthesis of 4-hydroxybenzoyl chloride. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

Organisation for Economic Co-operation and Development. 4-hydroxybenzoic acid. [Link]

-

National Institutes of Health. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. [Link]

-

National Institutes of Health. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Decanoyl Chloride: Synthesis Routes and Reactivity Explained. [Link]

-

Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

Sources

- 1. 4-(Decanoyloxy)benzoic acid [myskinrecipes.com]

- 2. 4-(Decanoyloxy)benzoic acid [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Application Notes and Protocols for 4-Decanoyloxybenzoic Acid in Liquid Crystal Display (LCD) Applications

Introduction: The Role of 4-Decanoyloxybenzoic Acid in Advanced Display Technologies

This compound is a calamitic (rod-shaped) thermotropic liquid crystal that holds significant promise for applications in advanced liquid crystal displays (LCDs). Its molecular structure, characterized by a rigid benzoic acid core and a flexible decanoyloxy aliphatic chain, facilitates the formation of mesophases upon thermal variation. A defining characteristic of this compound and its homologs is the formation of hydrogen-bonded dimers, which effectively elongates the molecule and enhances the stability of the liquid crystalline phase.[1][2] This supramolecular assembly is a key factor in its unique electro-optical properties. These materials are instrumental in the development of advanced technologies such as displays, sensors, and optical devices.

This document provides detailed application notes and experimental protocols for the utilization of this compound in liquid crystal research and development, with a particular focus on its incorporation into guest-host LCDs. The protocols outlined herein are intended for researchers, scientists, and professionals in materials science and drug development.

Physicochemical Properties and Mesomorphic Behavior

4-Alkanoyloxybenzoic acids, the homologous series to which this compound belongs, are known to exhibit smectic mesophases.[1] Specifically, these compounds typically form a tilted smectic C (SmC) phase, where the elongated molecular dimers are arranged in layers with a collective tilt angle with respect to the layer normal. The thermal stability of this smectic phase is dependent on the length of the alkyl chain.[1]

While precise transition temperatures for this compound are not widely documented, data from homologous compounds in the 4-n-alkanoyloxybenzoic acid series can provide a reasonable estimation. For instance, the 4-heptanoyloxybenzoic acid (I7) dimer exhibits a SmC phase with a thermal stability of around 101.2°C.[1] It is anticipated that this compound will display a stable smectic phase over a broad temperature range.

| Property | Description |

| Chemical Name | This compound |

| Molecular Formula | C₁₇H₂₄O₄ |

| Molecular Weight | 292.37 g/mol |

| Mesophase Type | Smectic C (SmC) |

| Key Feature | Forms stable hydrogen-bonded dimers |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-hydroxybenzoic acid with decanoyl chloride. This reaction can be carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Materials:

-

4-Hydroxybenzoic acid

-

Decanoyl chloride

-

Anhydrous pyridine

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-hydroxybenzoic acid in anhydrous pyridine. Place the flask in an ice bath and begin stirring.

-

Addition of Decanoyl Chloride: Slowly add decanoyl chloride to the stirred solution via a dropping funnel. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will precipitate the crude product and neutralize the pyridine.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining pyridine hydrochloride.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound crystals.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Application in Guest-Host Liquid Crystal Displays

This compound can be used as a component in a guest-host liquid crystal display. In this configuration, a dichroic dye (the "guest") is dissolved in a liquid crystal host matrix. The orientation of the dye molecules is controlled by the alignment of the host liquid crystal molecules, which can be manipulated by an electric field. While this compound itself is smectic, it can be mixed with a nematic host to modify the overall properties of the mixture.

Experimental Workflow for LCD Cell Fabrication and Testing

Caption: Workflow for fabricating and testing a guest-host LCD cell.

Protocol for Fabrication of a Guest-Host LCD Test Cell

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Polyimide (PI) alignment layer solution

-

Solvent for PI

-

Rubbing machine with velvet cloth

-

UV-curable sealant

-

Spacers of desired thickness (e.g., 5 µm)

-

Nematic liquid crystal host (e.g., 5CB)

-

This compound

-

Dichroic dye

-

Hot plate

-

Spin coater

-

UV lamp

-

Polarizing optical microscope (POM)

-

Function generator and voltage amplifier

-

Photodetector and oscilloscope

Procedure:

-

Substrate Preparation:

-

Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.

-

Dry the substrates in an oven.

-

-

Alignment Layer Deposition:

-

Spin-coat a thin layer of polyimide solution onto the ITO surface of each substrate.

-

Cure the polyimide according to the manufacturer's specifications (typically involves a multi-step heating process on a hotplate).

-

-

Surface Alignment:

-

Create a preferential alignment direction by gently rubbing the cured polyimide surface with a velvet cloth on a rubbing machine.[3] The rubbing direction on the two substrates should be antiparallel for a standard twisted nematic cell configuration.

-

-

Cell Assembly:

-

Dispense a UV-curable sealant around the perimeter of one substrate.

-

Sprinkle spacers onto the other substrate to ensure a uniform cell gap.

-

Carefully press the two substrates together, with the rubbed surfaces facing inwards and the rubbing directions appropriately oriented.

-

Cure the sealant using a UV lamp.

-

-

Liquid Crystal Mixture Preparation:

-

Prepare the guest-host mixture by dissolving a small percentage of this compound and a dichroic dye in the nematic host liquid crystal. The mixture should be heated to its isotropic phase and thoroughly mixed to ensure homogeneity.

-

-

Cell Filling:

-

Fill the empty cell with the liquid crystal mixture via capillary action in a vacuum chamber. The filling process should be carried out at a temperature where the mixture is in its isotropic phase.

-

-

Sealing:

-

Seal the filling port with a UV-curable sealant.

-

Characterization and Performance Evaluation

The performance of the fabricated guest-host LCD can be evaluated by measuring its electro-optical properties.

Electro-Optical Measurement Setup

Caption: Schematic of the electro-optical measurement setup.

Key Performance Metrics

-

Contrast Ratio: The ratio of the transmitted light intensity in the bright state (voltage-off) to the dark state (voltage-on).

-

Threshold Voltage: The minimum voltage required to induce a noticeable change in the transmitted light intensity.

-

Response Time: The time taken for the display to switch between the bright and dark states. This includes the rise time (off to on) and the fall time (on to off).

-

Viewing Angle: The range of angles from which the display can be viewed with acceptable visual performance.

The addition of this compound to a nematic host is expected to influence these parameters. The presence of the smectic domains may lead to an increase in the threshold voltage and response times due to the higher viscosity and stronger intermolecular interactions of the hydrogen-bonded dimers. However, it may also enhance the contrast ratio and viewing angle characteristics.

Conclusion

This compound is a versatile liquid crystal material with potential for use in advanced LCD applications. Its ability to form stable hydrogen-bonded dimers and exhibit a smectic mesophase makes it an interesting candidate for modifying the properties of nematic host mixtures in guest-host displays. The protocols provided in this document offer a comprehensive guide for the synthesis, fabrication, and characterization of LCDs incorporating this promising material. Further research into the precise phase behavior and electro-optical properties of mixtures containing this compound will be crucial for optimizing its performance in next-generation display technologies.

References

-

Al-Hamdani, A. A., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 12(48), 31063-31074. [Link]

- Castellano, J. A., & Heilmeier, G. H. (1969). Guest-Host Interactions in Nematic Liquid Crystals. RCA Review, 30(3), 437-453.

- Lu, X., Lu, Q., & Zhu, Z. (2003). Influence of rubbing conditions of polyimide alignment layer on optical anisotropy of immobilized liquid crystal film. Liquid Crystals, 30(8), 985-990.

-

Işık, B., Çakar, F., Cankurtaran, H., & Cankurtaran, Ö. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Turkish Journal of Chemistry, 45(3), 845-857. [Link]

- Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.

- Zocher, H. (1925). Powder Diffraction Data and Mesomorphic Properties for 4-Butyloxyphenyl 4'-Decyloxybenzoate. Zeitschrift für anorganische und allgemeine Chemie, 147(1), 91-111.

- White, D. L., & Taylor, G. N. (1974). New absorptive mode reflective liquid-crystal display device. Journal of Applied Physics, 45(11), 4718-4723.

- Bryan, R. F., & Miller, R. W. (1981). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Molecular Crystals and Liquid Crystals, 62(3-4), 281-305.

-

Otsuka, K., et al. (2023). Angular Dependence of Guest–Host Liquid Crystal Devices with High Pretilt Angle Using Mixture of Vertical and Horizontal Alignment Materials. Crystals, 13(4), 661. [Link]

-

ResearchGate. (n.d.). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1, (a) heating, (b) cooling. Retrieved from [Link]

-

Funahashi, M., & Kato, T. (2009). Crystal structures of three co-crystals of 4,4′-bipyridyl with 4-alkoxybenzoic acids: 4-ethoxybenzoic acid–4,4′-bipyridyl (2/1), 4-n-propoxybenzoic acid–4,4′-bipyridyl (2/1) and 4-n-butoxybenzoic acid–. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 10), o537–o541. [Link]

-

Wang, L., et al. (2018). Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. Polymers, 10(11), 1253. [Link]

-

Wikipedia. (n.d.). Guest-host display. Retrieved from [Link]

- Collings, P. J., & Hird, M. (1997). Handbook Of Liquid Crystal Research. CRC Press.

- Chauhan, M., Bhoi, D. K., & Solanki, D. (2014). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Journal of the Serbian Chemical Society, 79(10), 1215-1223.

- Xuemin Lu, Qinghua Lu, & Zikang Zhu. (2003). Alignment mechanism of a nematic liquid crystal on a pre-rubbed polyimide film with laser-induced periodic surface structure. Liquid Crystals, 30(8), 985-990.

- Cîrîc, L., et al. (2008). Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC.

- Dierking, I. (2014). Handbook of liquid crystals. Liquid Crystals Today, 23(1), 22-24.

-

Lee, J. H., et al. (2015). Homeotropic alignment of liquid crystals on a nano-patterned polyimide surface using nanoimprint lithography. Soft Matter, 11(44), 8613-8618. [Link]

- Mochizuki, A., & Kobayashi, S. (2006). An introduction to PSS-LCDs: A fast-optical-response smectic LCD.

- Muhammad, N., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 216-228.

-

Lehmann, M. (2020). Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers in Chemistry, 8, 672. [Link]

-

Kim, J. H., et al. (2021). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. Nanomaterials, 11(5), 1184. [Link]

-

Bubnov, A., et al. (2014). Powder Diffraction Data and Mesomorphic Properties for 4-Butyloxyphenyl 4'-Decyloxybenzoate. arXiv preprint arXiv:1411.7769. [Link]

Sources

Application Notes and Protocols for 4-Decanoyloxybenzoic Acid in the Synthesis of Ferroelectric Liquid Crystals

Introduction

Ferroelectric liquid crystals (FLCs) represent a remarkable class of soft matter, possessing a unique combination of fluidity and spontaneous electrical polarization.[1][2] This duality makes them highly responsive to external electric fields, enabling microsecond-scale switching times that are orders of magnitude faster than conventional nematic liquid crystals. This property has positioned FLCs as critical materials for advanced applications in high-speed light modulators, optical shutters, and full-color microdisplays.

The molecular architecture of FLCs is paramount to their function. Typically, these materials are composed of chiral, rod-like (calamitic) molecules that self-assemble into a tilted smectic C* (SmC*) phase.[3] The design and synthesis of novel mesogens are central to advancing FLC technology, with a focus on tuning properties such as spontaneous polarization, tilt angle, and the temperature range of the ferroelectric phase. Benzoic acid derivatives are a cornerstone in the construction of these sophisticated materials, often serving as a rigid core to which chiral tails and non-polar chains are attached.[4][5]

This document provides a comprehensive guide for researchers and materials scientists on the use of 4-decanoyloxybenzoic acid as a key starting material for the synthesis of ferroelectric liquid crystals. We present detailed, field-proven protocols for the synthesis and purification of this compound, followed by its subsequent conversion into a chiral ester exhibiting ferroelectric properties. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy, and robust characterization methods are outlined to ensure the quality and validate the identity of the synthesized compounds.

PART 1: Synthesis of this compound via Schotten-Baumann Esterification

The synthesis of this compound is efficiently achieved through the acylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with decanoyl chloride. The Schotten-Baumann reaction is an excellent choice for this transformation, as it is a high-yielding and robust method for forming esters from phenols and acyl chlorides under basic conditions.[6][7] The base serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct of the reaction.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 4-Hydroxybenzoic Acid | 138.12 | 13.81 g | 1.0 |

| Decanoyl Chloride | 176.68 | 19.44 g (18.5 mL) | 1.1 |

| Pyridine | 79.10 | 11.87 g (12.1 mL) | 1.5 |

| Dichloromethane (DCM) | - | 250 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 2 x 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

| Ethanol | - | - | For recrystallization |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxybenzoic acid (13.81 g, 100 mmol) in 150 mL of dichloromethane. Add pyridine (12.1 mL, 150 mmol) to the solution. Cool the flask in an ice bath to 0-5 °C.

-

Causality: Dichloromethane is an excellent solvent for the reactants and does not participate in the reaction. Pyridine acts as a base to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity, and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Cooling the reaction mixture controls the exothermic reaction between the acyl chloride and the base.

-

-

Addition of Acyl Chloride: Dissolve decanoyl chloride (18.5 mL, 110 mmol) in 100 mL of dichloromethane and add it to the dropping funnel. Add the decanoyl chloride solution dropwise to the stirred 4-hydroxybenzoic acid solution over 30-45 minutes, maintaining the temperature below 10 °C.

-

Causality: A slight excess of the acyl chloride ensures complete consumption of the 4-hydroxybenzoic acid. Slow, dropwise addition is crucial to prevent a rapid temperature increase and potential side reactions.

-

-